molecular formula C15H15N3O2 B12846729 5-(Furan-2-yl)-3-p-tolyl-4,5-dihydro-1h-pyrazole-1-carboxamide

5-(Furan-2-yl)-3-p-tolyl-4,5-dihydro-1h-pyrazole-1-carboxamide

Cat. No.: B12846729
M. Wt: 269.30 g/mol
InChI Key: QCWXGDGFHPXXEF-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)-3-p-tolyl-4,5-dihydro-1H-pyrazole-1-carboxamide is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential applications in various fields. This compound features a furan ring, a tolyl group, and a pyrazole moiety, making it a versatile scaffold for chemical modifications and functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-2-yl)-3-p-tolyl-4,5-dihydro-1H-pyrazole-1-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with an α,β-unsaturated carbonyl compound. For instance, the reaction between furan-2-carbaldehyde and p-tolylhydrazine in the presence of an acid catalyst can yield the corresponding hydrazone.

    Cyclization: The hydrazone undergoes cyclization under basic conditions to form the pyrazole ring. This step often requires heating and the use of a base such as sodium ethoxide.

    Carboxamide Formation: The final step involves the introduction of the carboxamide group. This can be achieved by reacting the pyrazole intermediate with an appropriate isocyanate or by direct amidation using carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, yield, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

    Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be employed for substitution reactions.

Major Products

The major products formed from these reactions include oxidized furan derivatives, reduced pyrazole compounds, and various substituted aromatic derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, 5-(Furan-2-yl)-3-p-tolyl-4,5-dihydro-1H-pyrazole-1-carboxamide serves as a building block for the synthesis of more complex heterocyclic compounds. It is used in the development of new materials and catalysts.

Biology

Biologically, this compound exhibits antimicrobial, antifungal, and anti-inflammatory activities. It is studied for its potential as a lead compound in drug discovery, particularly for its ability to inhibit specific enzymes and receptors.

Medicine

In medicine, the compound is explored for its therapeutic potential in treating various diseases, including cancer, infections, and inflammatory disorders. Its ability to modulate biological pathways makes it a candidate for further pharmacological studies.

Industry

Industrially, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatile reactivity allows for the production of a wide range of functionalized products.

Mechanism of Action

The mechanism of action of 5-(Furan-2-yl)-3-p-tolyl-4,5-dihydro-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing signal transduction and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide
  • 5-(Furan-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-1-carboxamide
  • 5-(Furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide

Uniqueness

Compared to similar compounds, 5-(Furan-2-yl)-3-p-tolyl-4,5-dihydro-1H-pyrazole-1-carboxamide is unique due to the presence of the p-tolyl group, which can influence its biological activity and chemical reactivity. The tolyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic pockets in proteins.

Properties

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

3-(furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazole-2-carboxamide

InChI

InChI=1S/C15H15N3O2/c1-10-4-6-11(7-5-10)12-9-13(14-3-2-8-20-14)18(17-12)15(16)19/h2-8,13H,9H2,1H3,(H2,16,19)

InChI Key

QCWXGDGFHPXXEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)N

Origin of Product

United States

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